

# Initial discovery and development of CNX-500

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## Compound of Interest

Compound Name: CNX-500

Cat. No.: B15579846

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An in-depth analysis of the initial discovery and development of Devimistat (CPI-613), a first-in-class anti-mitochondrial drug, reveals a targeted approach to cancer therapy by disrupting tumor cell metabolism. This technical guide, intended for researchers, scientists, and drug development professionals, details the scientific journey of Devimistat, from its foundational concepts to clinical trial outcomes.

Note on Nomenclature: The query for "**CNX-500**" did not yield a specific drug. The most relevant search results pointed to the AVENGER 500 study, a Phase III clinical trial for the investigational drug Devimistat (CPI-613). This guide focuses on Devimistat.

## Initial Discovery and Development

Devimistat (CPI-613) is an experimental anti-mitochondrial drug developed by Cornerstone Pharmaceuticals (formerly Rafael Pharmaceuticals).[1] It was discovered at Stony Brook University and developed as part of a proprietary Altered Metabolism Directed (AMD) drug platform.[2] Devimistat is a lipoic acid analog designed to selectively target the altered energy metabolism of cancer cells.[1][3]

The rationale behind its development lies in the observation that many cancer cells are heavily dependent on mitochondrial metabolism for survival and proliferation.[4] Devimistat was designed to exploit this dependency. The U.S. Food and Drug Administration (FDA) has granted Devimistat Orphan Drug Designation for several cancers, including pancreatic cancer, acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), peripheral T-cell lymphoma, and Burkitt's lymphoma.[1] It has also received Fast Track Designation for the treatment of metastatic pancreatic cancer.[5]

## Mechanism of Action

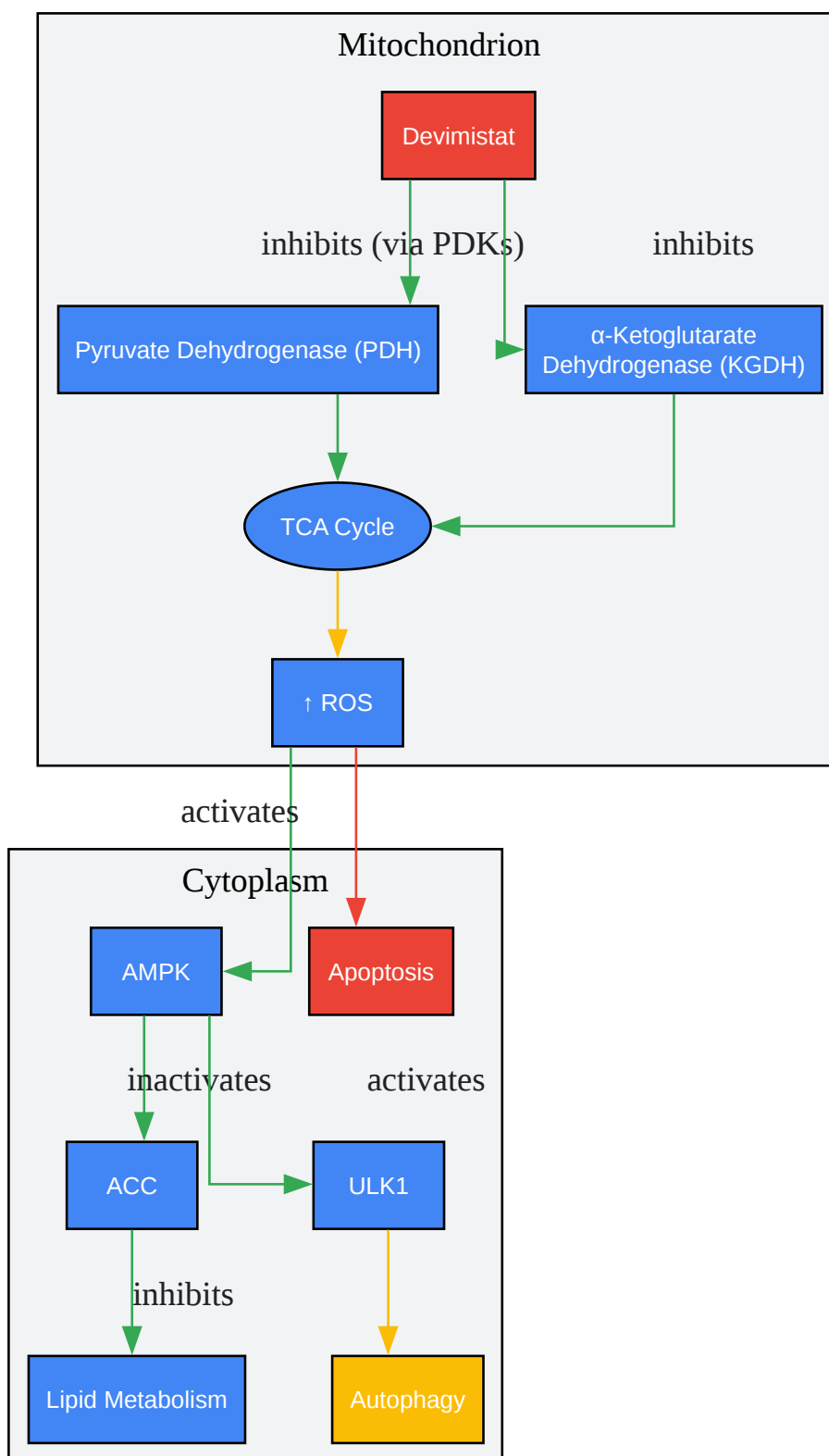
Devimistat's primary mechanism of action is the disruption of the mitochondrial tricarboxylic acid (TCA) cycle in tumor cells.[2] It achieves this by inhibiting two critical enzymes:

- Pyruvate Dehydrogenase (PDH): Devimistat indirectly inhibits PDH by hyper-activating pyruvate dehydrogenase kinases (PDKs), which in turn phosphorylate and inactivate PDH. [6]
- $\alpha$ -Ketoglutarate Dehydrogenase (KGDH): The drug inactivates KGDH by hyper-activating a redox feedback loop.[6]

By blocking these two key entry points for glucose and glutamine-derived carbons into the TCA cycle, Devimistat severely compromises mitochondrial metabolic function.[4][6] This disruption leads to increased cellular stress and can induce both apoptotic and non-apoptotic cell death in cancer cells.[7] Furthermore, this metabolic stress increases the sensitivity of cancer cells to a range of chemotherapeutic agents.[8]

## Signaling Pathways

Devimistat's impact on cellular metabolism initiates a cascade of signaling events. It has been shown to trigger ROS-associated apoptosis.[9] The drug also activates the AMP-activated protein kinase (AMPK) signaling pathway.[9] Activated AMPK can then inactivate acetyl-CoA carboxylase (ACC), a key enzyme in lipid metabolism, and can also induce autophagy through the AMPK-ULK1 pathway.[9][10]



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Devimistat's mechanism of action and downstream signaling effects.

## Quantitative Data

### Preclinical Data

Parameter	Cell Line / Model	Value	Reference
EC50	H460 human lung cancer	120 $\mu$ M	<a href="#">[7]</a>
Saos-2 human sarcoma	120 $\mu$ M	<a href="#">[7]</a>	
In Vivo Efficacy	Pancreatic tumor xenograft (BxPC-3)	Anticancer activity at 25 mg/kg	<a href="#">[7]</a>
Non-small cell lung carcinoma xenograft (H460)	Significant tumor growth inhibition at 10 mg/kg	<a href="#">[7]</a>	
Toxicology	Mice	Maximum tolerated dose of 100 mg/kg	<a href="#">[7]</a>

## Clinical Trial Data

Phase I Study (Devimistat + mFFX) in Metastatic Pancreatic Cancer[\[11\]](#)

Parameter	Result
Objective Response Rate	61%
Complete Response Rate	17%
Median Overall Survival (OS)	19.9 months
Median Progression-Free Survival (PFS)	9.9 months

AVENGER 500 Phase III Study in Metastatic Pancreatic Cancer[\[12\]](#)

Parameter	Devimistat + mFFX	FFX Alone
Median Overall Survival (OS)	11.10 months	11.73 months
Median Progression-Free Survival (PFS)	7.8 months	8.0 months

Grade  $\geq 3$  Treatment-Emergent Adverse Events (AVENGER 500)[12]

Adverse Event	Devimistat + mFFX (%)	FFX Alone (%)
Neutropenia	29.0	34.5
Diarrhea	11.2	19.6
Hypokalemia	13.1	14.9
Anemia	13.9	13.6
Thrombocytopenia	11.6	13.6
Fatigue	10.8	11.5

## Experimental Protocols

### In Vitro Assays

Cell Viability Assays (MTT/alarmarBlue)[9][10]

- Seed pancreatic cancer cells in 96-well plates and allow them to adhere overnight.
- Treat cells with varying concentrations of Devimistat or a vehicle control.
- After the desired incubation period (e.g., 72 hours), add MTT or alamarBlue reagent to each well according to the manufacturer's instructions.
- Incubate for the specified time to allow for the conversion of the reagent by viable cells.
- Measure the absorbance or fluorescence using a plate reader to determine cell viability relative to the control.

### Apoptosis Assessment (Annexin V-FITC/PI Staining)[9][10]

- Culture and treat pancreatic cancer cells with Devimistat as required.
- Harvest the cells and wash them with PBS.
- Resuspend the cells in a binding buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
- Incubate the cells in the dark for 15 minutes at room temperature.
- Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

### Assessment of Mitochondrial Membrane Potential (JC-1 Staining)[3]

- Treat cells with Devimistat. Valinomycin can be used as a positive control for mitochondrial membrane depolarization.
- Incubate the cells with JC-1 dye according to the manufacturer's protocol.
- In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low potential, JC-1 remains as monomers and fluoresces green.
- Measure the red and green fluorescence intensity using a flow cytometer or fluorescence microscope to assess changes in mitochondrial membrane potential.

## In Vivo Xenograft Studies

### Tumor Implantation and Growth Monitoring[7]

- Inject human cancer cells (e.g., BxPC-3 or H460) subcutaneously into the dorsal flank of immunodeficient mice (e.g., CD1 nu/nu).
- Allow tumors to grow to a palpable size (e.g., 100 mm<sup>3</sup>).
- Randomize mice into treatment and control groups.

- Administer Devimistat (e.g., intraperitoneally) or vehicle control according to the study schedule.
- Measure tumor dimensions with calipers regularly to calculate tumor volume.
- Monitor animal weight and general health as indicators of toxicity.



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A typical workflow for in vivo xenograft studies.

## AVENGER 500 Clinical Trial Protocol

The AVENGER 500 trial was a global, randomized, open-label Phase III study.<sup>[12][13]</sup>

- Participants: Treatment-naïve patients with metastatic pancreatic adenocarcinoma.
- Randomization: 528 patients were randomized 1:1 into two arms.
- Experimental Arm: Devimistat (500 mg/m<sup>2</sup> on days 1 and 3) in combination with modified FOLFIRINOX (mFFX).
- Control Arm: Standard-dose FOLFIRINOX (FFX).
- Treatment Cycle: Once every 2 weeks until disease progression or unacceptable toxicity.
- Primary Endpoint: Overall Survival (OS).
- Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), and safety.

## Conclusion

Devimistat represents a novel approach to cancer therapy by targeting the metabolic vulnerabilities of tumor cells. While the Phase III AVENGER 500 trial did not demonstrate a

survival benefit in the overall population of patients with metastatic pancreatic cancer, the preclinical data and early-phase clinical results highlight the potential of targeting mitochondrial metabolism.[11][12][14] Further research may identify specific patient populations or combination strategies where Devimistat could offer a clinical advantage. The detailed methodologies and data presented provide a comprehensive overview for the scientific community to build upon this area of cancer research.

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